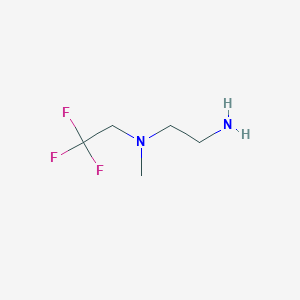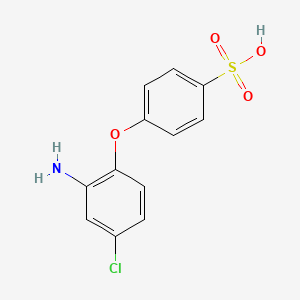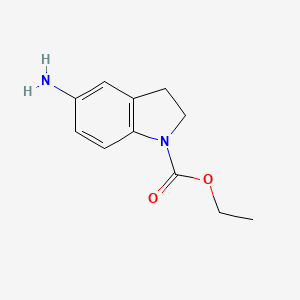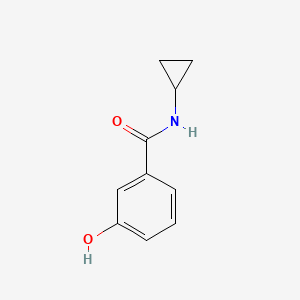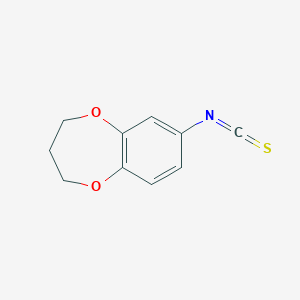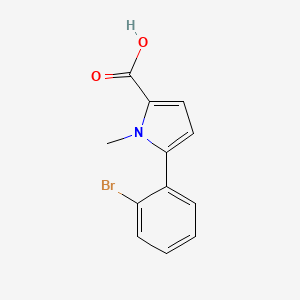
5-(2-溴苯基)-1-甲基-1H-吡咯-2-羧酸
描述
The compound “5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a methyl group and at the 5-position with a 2-bromophenyl group. Additionally, a carboxylic acid functional group is attached to the 2-position of the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the bromophenyl and methyl groups, and the attachment of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrrole ring, the electron-withdrawing carboxylic acid group, and the electron-donating methyl group. The bromophenyl group would add significant steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, and the bromophenyl group could increase its molecular weight and lipophilicity .科学研究应用
Synthesis of Borinic Acid Derivatives
Borinic acids and their derivatives play a significant role in modern organic chemistry. The compound can be utilized in the synthesis of diarylborinic acids, which are used in cross-coupling reactions and catalysis. These derivatives exhibit enhanced Lewis acidity, making them valuable in the synthesis of complex organic molecules .
Medicinal Chemistry
The structural properties of “5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” make it a potential candidate for the design of new drugs. Its boronic acid derivatives are considered for drug delivery systems, especially as boron-carriers suitable for neutron capture therapy, a promising cancer treatment method .
Polymer Materials Science
The boronic acid derivatives of the compound can be used in the development of novel polymer materials. Due to their ability to form stable complexes with diols, these derivatives can be incorporated into polymers to enhance their properties or to create responsive materials that react to environmental changes .
Optoelectronics
In the field of optoelectronics, borinic acid derivatives are used for their electronic properties. “5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” can contribute to the development of materials for light-emitting diodes (LEDs) and other electronic devices that require specific light absorption and emission characteristics .
Catalysis
This compound can be used to generate catalysts for regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. The Lewis acidity of its borinic acid derivatives makes them suitable for catalyzing various organic transformations .
Bioactive Compounds
The boronic acid derivatives of “5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” have shown potential as bioactive compounds. They could be used in the development of new therapeutic agents that target specific biological pathways or molecules .
Imaging and Biology
In biological imaging, boronic acid derivatives can be used as contrast agents or for the labeling of biomolecules. This allows for better visualization of biological processes and can aid in the diagnosis and study of diseases .
Environmental Sensing
Lastly, the compound’s derivatives can be applied in environmental sensing technologies. Their ability to form complexes with various substances makes them useful for detecting changes in the environment, such as the presence of specific chemicals or changes in pH levels .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-(2-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(6-7-11(14)12(15)16)8-4-2-3-5-9(8)13/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONCIMIGJCYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



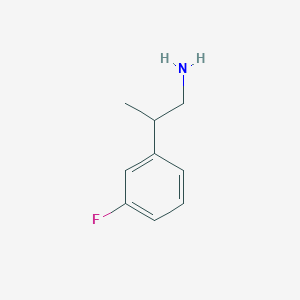
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)


![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)

